molecular formula C10H10N2O3S B14809351 4-Cyano-3-cyclopropoxybenzenesulfonamide

4-Cyano-3-cyclopropoxybenzenesulfonamide

Cat. No.: B14809351
M. Wt: 238.27 g/mol
InChI Key: ZOXAOQAOBDCTPL-UHFFFAOYSA-N
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Description

4-Cyano-3-cyclopropoxybenzenesulfonamide is an organic compound with a complex structure that includes a cyano group, a cyclopropoxy group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-3-cyclopropoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the cyclopropoxybenzenesulfonamide intermediate. This intermediate is then subjected to a cyano group introduction, often through a nucleophilic substitution reaction. Common reagents used in these reactions include cyclopropyl bromide, sodium cyanide, and sulfonamide derivatives. The reaction conditions usually involve moderate temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The scalability of these methods is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-3-cyclopropoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in DMSO or acetonitrile.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

4-Cyano-3-cyclopropoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyano-3-cyclopropoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Cyano-3-cyclopropoxybenzenesulfonamide is unique due to its combination of a cyclopropoxy group and a sulfonamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

4-cyano-3-cyclopropyloxybenzenesulfonamide

InChI

InChI=1S/C10H10N2O3S/c11-6-7-1-4-9(16(12,13)14)5-10(7)15-8-2-3-8/h1,4-5,8H,2-3H2,(H2,12,13,14)

InChI Key

ZOXAOQAOBDCTPL-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)S(=O)(=O)N)C#N

Origin of Product

United States

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